molecular formula C17H11F3O3 B13715632 Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate

Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate

Cat. No.: B13715632
M. Wt: 320.26 g/mol
InChI Key: ASLMCJSMKFLTON-UHFFFAOYSA-N
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Description

Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of an ethynyl group, a trifluoromethoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate typically involves the following steps:

    Formation of the Ethynyl Group:

    Introduction of the Trifluoromethoxy Group: This step often involves nucleophilic substitution reactions where a suitable trifluoromethoxy precursor reacts with the aromatic ring.

    Esterification: The final step involves the esterification of the benzoic acid derivative with benzyl alcohol under acidic conditions to form the benzoate ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed:

    Oxidation Products: Carbonyl compounds such as aldehydes and ketones.

    Reduction Products: Alcohols and alkanes.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: Depending on the specific application, it may modulate signaling pathways, enzyme activity, or receptor binding, leading to desired biological effects.

Comparison with Similar Compounds

    Benzyl Benzoate: Known for its use in treating scabies and lice, it shares the benzoate ester structure but lacks the ethynyl and trifluoromethoxy groups.

    Ethynyl Benzoates: Compounds with similar ethynyl groups but different substituents on the aromatic ring.

    Trifluoromethoxy Benzoates: Compounds with the trifluoromethoxy group but different ester or other functional groups.

Properties

Molecular Formula

C17H11F3O3

Molecular Weight

320.26 g/mol

IUPAC Name

benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate

InChI

InChI=1S/C17H11F3O3/c1-2-12-8-14(10-15(9-12)23-17(18,19)20)16(21)22-11-13-6-4-3-5-7-13/h1,3-10H,11H2

InChI Key

ASLMCJSMKFLTON-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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